5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile
CAS No.:
Cat. No.: VC18002487
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFNO |
|---|---|
| Molecular Weight | 230.03 g/mol |
| IUPAC Name | 2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1H2 |
| Standard InChI Key | AKAWNWYHLIPMHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Br)O)F)CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 2-, 4-, and 5-positions with fluorine, hydroxyl, and bromine groups, respectively. The acetonitrile moiety (-CHCN) is attached to the aromatic ring at the 4-position. This arrangement creates a highly polarized electron distribution, influencing its reactivity in nucleophilic and electrophilic reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.03 g/mol | |
| CAS Number | 1781028-30-5 | |
| IUPAC Name | 2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile |
The fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s solubility in polar solvents, though experimental data on exact solubility parameters remain limited.
Synthesis and Preparation
Synthetic Pathways
While explicit protocols for synthesizing 5-bromo-2-fluoro-4-hydroxyphenylacetonitrile are scarce, analogous compounds suggest a multi-step approach:
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Bromination and Fluorination: Introducing bromine and fluorine substituents onto a precursor phenyl ring under controlled conditions. Electrophilic aromatic substitution is likely employed, with catalysts like Lewis acids (e.g., FeBr) facilitating halogenation .
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Hydroxylation: Oxidation or hydrolysis reactions to introduce the hydroxyl group. Protecting groups may be required to prevent undesired side reactions .
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Acetonitrile Attachment: Cyanomethylation via nucleophilic substitution or coupling reactions, often using reagents like potassium cyanide or trimethylsilyl cyanide.
Table 2: Comparative Synthesis of Halogenated Phenylacetonitriles
| Compound | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile | Bromination, fluorination, cyanomethylation | N/A | |
| 5-Bromo-2-fluoro-3-hydroxypyridine | Halogenation, hydroxylation | 62 |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing effects of bromine and fluorine, which reduce aromatic ring electron density. This makes it less prone to electrophilic attack but susceptible to nucleophilic substitution at the bromine site . The hydroxyl group’s acidity () allows for deprotonation under basic conditions, forming a phenoxide ion that enhances solubility in aqueous media .
Spectroscopic Data
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IR Spectroscopy: Peaks at 2250 cm (C≡N stretch), 3300 cm (O-H stretch), and 1100 cm (C-F stretch).
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NMR: NMR signals include a singlet for the acetonitrile methylene group ( 3.8–4.2 ppm) and broad peaks for the hydroxyl proton ( 5.5–6.0 ppm) .
Applications in Pharmaceutical and Organic Chemistry
Case Study: Analogous Compounds
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5-Bromo-2-fluoro-3-hydroxypyridine: Used in synthesizing antiviral agents, achieving 62% yield in optimized routes .
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5-Bromo-2-fluoro-4-hydroxybenzaldehyde: A precursor for anticonvulsant drugs, highlighting the therapeutic relevance of this structural class .
Research Gaps and Future Directions
Unexplored Reactivity
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Catalytic Applications: Potential as a ligand in transition-metal catalysis due to electron-deficient aromatic rings.
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Biological Screening: No published studies on its antibacterial or anticancer activity, despite structural similarities to active compounds .
Synthetic Optimization
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Green Chemistry Approaches: Developing solvent-free or microwave-assisted synthesis to improve yields and reduce waste.
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Derivatization Studies: Exploring reactions at the hydroxyl or nitrile groups to produce novel analogs.
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